
ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentene ring with an amino group and an ester functional group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Amination: Introduction of the amino group is achieved through nucleophilic substitution or reductive amination.
Esterification: The carboxylate ester is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure selective reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohols.
Substitution Products: Amides, esters.
Scientific Research Applications
Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,4R)-1-cyano-2,2,3,3-tetraethoxy-4-phenylcyclobutanecarboxylate
- (1S,4R)-4-aminocyclopent-2-en-1-ylmethanol hydrochloride
Uniqueness
Ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3-4,6-7H,2,5,9H2,1H3/t6-,7+/m1/s1 |
InChI Key |
XCDXTVQLNVHFOH-RQJHMYQMSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](C=C1)N |
Canonical SMILES |
CCOC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



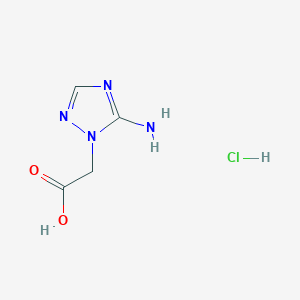
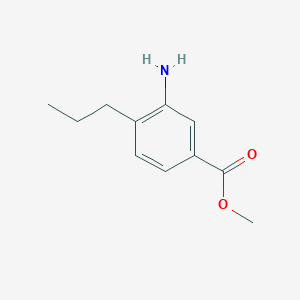
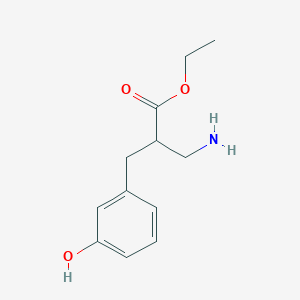
![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)

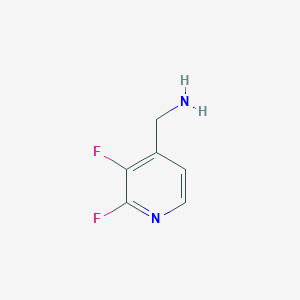
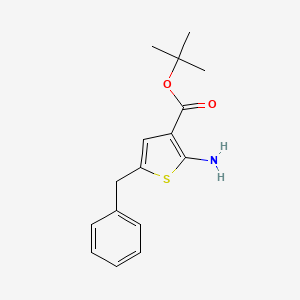
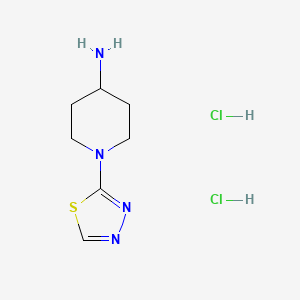
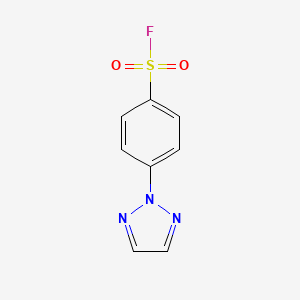
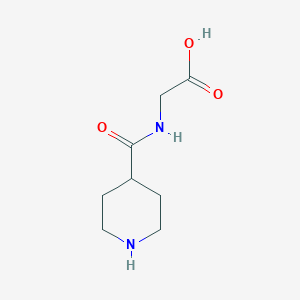
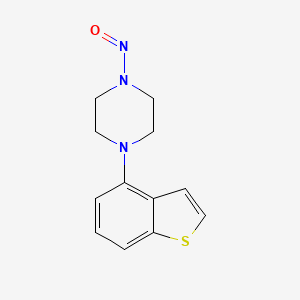
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
